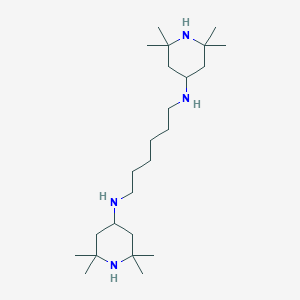

N,N'-ビス(2,2,6,6-テトラメチルピペリジン-4-イル)ヘキサン-1,6-ジアミン

概要

説明

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, is a useful research compound. Its molecular formula is C24H50N4 and its molecular weight is 394.7 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

金属アミド塩基の調製

この化合物は、金属アミド塩基を調製するために用いられる嵩高い塩基です . 金属アミド塩基は、そのユニークな特性のために、様々な化学反応で頻繁に用いられています。

シリルケテンアセタールの生成

“N,N'-ビス(2,2,6,6-テトラメチルピペリジン-4-イル)ヘキサン-1,6-ジアミン”は、シリルケテンアセタールの選択的な生成に使用されます . シリルケテンアセタールは、特にカルボニル化合物に関連する反応において、有機合成における有用な中間体です。

ヒバリミシノン合成

この化合物は、ヒバリミシノンの調製に使用されます . ヒバリミシノンは、潜在的な生物活性を持つ複雑な天然物です。

4-置換キナゾリン合成

“N,N'-ビス(2,2,6,6-テトラメチルピペリジン-4-イル)ヘキサン-1,6-ジアミン”は、4-置換キナゾリンの合成に使用されます . キナゾリンは、しばしば医薬品の開発に使用される有機化合物のクラスです。

第三級アミンのアリル化

この化合物は、アリル化された第三級アミンを、アリルクロリドのアリル化により合成するための反応物として使用できます . アリル化アミンは、様々な化学反応や特定の医薬品の合成において有用です。

ポリマーにおける熱制御剤

“N,N'-ビス(2,2,6,6-テトラメチルピペリジン-4-イル)ヘキサン-1,6-ジアミン”に関連する化合物であるビス(2,2,6,6-テトラメチル-4-ピペリジル)セバケートは、ポリマーに組み込まれたフェノール系酸化防止剤と反応する熱制御剤です . これは、”N,N'-ビス(2,2,6,6-テトラメチルピペリジン-4-イル)ヘキサン-1,6-ジアミン”が、潜在的に同様の用途を持つ可能性があることを示唆しています。

作用機序

Target of Action

N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as hexanediamine piperidine, is an important intermediate for producing hindered amine light stabilizers (HALS) . The primary targets of this compound are polymers, particularly plastics, where it acts to improve their performance in strong light environments .

Mode of Action

The compound acts as a stabilizer by capturing free radicals and quenching singlet oxygen . It is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones . This oxidation process is selective, thanks to the steric hindrance provided by the four methyl groups .

Biochemical Pathways

The compound is involved in the oxidation of alcohols, a key process in various biochemical pathways. In the presence of TEMPO, a water-soluble stable nitroxyl radical, primary hydroxyl groups in polysaccharides can be selectively oxidized to carboxyl groups . This selective oxidation is used in the preparation of cellulose nanofibers (TOCNFs) from wood fibers .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents like acetone, methanol, ethanol, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine results in the formation of carboxyl groups from primary hydroxyl groups . This transformation is utilized in the production of cellulose nanofibers (TOCNFs), which have uniform diameters and excellent mechanical properties .

Action Environment

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is influenced by environmental factors. For instance, the compound is stable under light and heat due to the steric hindrance of the four methyl groups . It is a strong oxidant and can potentially react with conjugated structures and isolated double bonds in substrates . Therefore, it should be used stoichiometrically in reactions .

生物活性

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound of significant interest due to its unique structure and potential applications in various fields, including polymer stabilization and biological systems. This article delves into its biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C24H50N4

- Molecular Weight : 394.68 g/mol

- CAS Number : 61260-55-7

- Melting Point : 63-65 °C

- Boiling Point : 478.5 °C at 760 mmHg

- Density : 0.9 g/cm³

These properties suggest that HMBTAD is a stable compound under standard conditions, making it suitable for various applications.

HMBTAD functions primarily as a hindered amine light stabilizer (HALS) . Its biological activity can be attributed to its ability to scavenge free radicals and inhibit the degradation of polymers under UV exposure. This property is particularly valuable in protecting materials from oxidative damage.

Antioxidant Properties

Research indicates that HMBTAD exhibits significant antioxidant activity. It has been shown to effectively reduce oxidative stress in various biological models. For instance, a study highlighted the compound's ability to protect cellular structures from oxidative damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Assessments

Cytotoxicity studies have demonstrated that HMBTAD has a favorable safety profile. In vitro assays conducted on human cell lines revealed that while the compound can exert cytotoxic effects at high concentrations, it remains largely non-toxic at lower doses. This suggests potential therapeutic applications where controlled dosing could yield beneficial effects without adverse reactions .

Case Studies

- Polymer Applications : In a study focused on polymer stabilization, HMBTAD was incorporated into polyolefin matrices. The results showed enhanced thermal stability and reduced degradation rates when exposed to UV light compared to controls without stabilizers .

- Neuroprotective Effects : Another case study investigated the neuroprotective effects of HMBTAD in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with HMBTAD significantly reduced markers of neuronal injury and improved cell viability .

Data Table: Biological Activity Overview

特性

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJARPDLRWBRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8028050 | |

| Record name | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61260-55-7 | |

| Record name | N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61260-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061260557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SRE6122H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine in the synthesis of Cyasorb UV-3346?

A1: N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is a key starting material in the synthesis of Cyasorb UV-3346, a hindered amine light stabilizer (HALS). [] The synthesis involves a three-step reaction with cyanuric chloride and morpholine. []

Q2: Are there any studies on improving the synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine itself?

A2: Yes, researchers have investigated continuous-flow synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine using a micro fixed-bed reactor. [] This approach aims to offer advantages in terms of reaction efficiency and process control compared to traditional batch methods.

Q3: Has the solubility of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine been studied?

A3: Yes, research has explored the solubility and thermodynamic properties of a hexanediamine derivative, likely closely related to N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, in various pure organic solvents and nonaqueous solvent mixtures. [] Understanding solubility is crucial for optimizing reaction conditions and developing formulations for HALS like Cyasorb UV-3346.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。